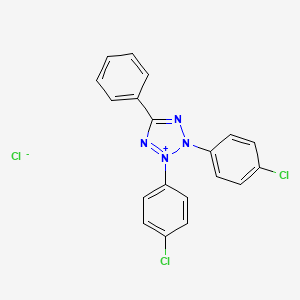

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(4-chlorophenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTAPTQTFVZDGP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride: Principles, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Vital Redox Indicator

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is a versatile tetrazolium salt that serves as a crucial redox indicator in a multitude of biochemical and cellular assays.[1] Its primary application lies in the assessment of cellular metabolic activity, making it an invaluable tool for researchers in fields ranging from cell biology and microbiology to pharmacology and toxicology.[1] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with this compound, offering insights for its effective utilization in research and drug development.

While specific in-depth studies on this compound are not as prevalent in scientific literature as those for its close analogs like Iodonitrotetrazolium chloride (INT) and 2,3,5-Triphenyltetrazolium chloride (TTC), the fundamental mechanism of action is shared among these tetrazolium salts. This guide will leverage the extensive knowledge of these related compounds to provide a robust framework for understanding and utilizing this compound, while clearly indicating where direct data is limited.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 135788-08-8 |

| Molecular Formula | C₁₉H₁₃Cl₃N₄ |

| Molecular Weight | 403.69 g/mol |

| Appearance | White to almost white powder or crystal |

| Storage | Store at room temperature |

Note: Purity is typically ≥98% as determined by HPLC.

The Core Principle: Reduction to a Colored Formazan

The utility of this compound as a viability indicator hinges on its ability to be chemically reduced by cellular enzymes, primarily dehydrogenase enzymes, to form a intensely colored, water-insoluble formazan product.[2][3] This reduction process is intrinsically linked to the metabolic activity of the cell.

Mechanism of Action: An Electron Acceptor in Biological Systems

In viable, metabolically active cells, dehydrogenase enzymes, particularly those within the mitochondrial respiratory chain, play a central role in cellular respiration and energy production. These enzymes transfer electrons from substrates to electron acceptors. This compound acts as an artificial electron acceptor, intercepting electrons from the electron transport chain.[3] This reduction cleaves the tetrazolium ring, resulting in the formation of a formazan. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic rate.

Detailed Protocol

Materials:

-

This compound powder

-

Sterile, tissue culture-treated 96-well plates

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Test compounds

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

-

Include wells for controls (untreated cells, vehicle control, and blank wells with medium only).

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Add fresh medium to the control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Addition of Tetrazolium Salt:

-

Prepare a stock solution of this compound in sterile PBS or serum-free medium. The optimal concentration should be determined empirically but is often in the range of 0.5-1 mg/mL.

-

Add a specific volume (e.g., 10-20 µL) of the tetrazolium salt solution to each well.

-

-

Formazan Formation:

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic rate of the cells. Monitor the formation of the colored formazan precipitate under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing the tetrazolium salt.

-

Add 100-150 µL of the solubilization solution to each well.

-

Mix thoroughly on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader. The wavelength of maximum absorbance for the formazan product should be determined experimentally, but for formazans derived from similar tetrazolium salts, it is typically in the range of 450-570 nm.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

-

-

Considerations for Scientific Integrity and Trustworthiness

To ensure the reliability and reproducibility of results obtained with this compound, several factors must be considered:

-

Potential for Direct Reduction: Certain compounds, particularly those with reducing properties, can directly reduce the tetrazolium salt in a cell-free environment, leading to false-positive results. It is essential to include a cell-free control with the test compound to account for this potential interference.

-

Cytotoxicity of the Reagent: Although generally used in short-term assays, tetrazolium salts themselves can be toxic to cells, especially at higher concentrations or with prolonged exposure. [4]This is a critical consideration, and the concentration and incubation time should be optimized to minimize any cytotoxic effects of the reagent itself.

-

Solubility of the Formazan: The formazan product is typically water-insoluble and requires an organic solvent for solubilization before absorbance can be measured. [5]Incomplete solubilization can lead to inaccurate readings. Ensure the chosen solvent effectively dissolves the formazan and is compatible with the microplate.

-

Metabolic Activity vs. Cell Number: It is important to remember that this assay measures metabolic activity, which is generally proportional to cell number. However, certain treatments may affect cellular metabolism without directly causing cell death, which could be misinterpreted as a change in cell viability. It is often advisable to use an orthogonal assay that measures a different viability parameter (e.g., membrane integrity) to confirm results.

Conclusion: A Powerful Tool with a Need for Careful Application

This compound is a valuable reagent for the assessment of cell viability and metabolic activity. Its reliability and ease of use make it a staple in many research laboratories. [1]By understanding the underlying principles of its reduction to a colored formazan and by carefully optimizing experimental protocols, researchers can confidently employ this compound to gain critical insights into cellular health, screen for novel therapeutics, and advance our understanding of biological processes. As with any assay, a thorough understanding of its limitations and potential for interference is paramount to generating robust and trustworthy data.

References

- Gong, H., Wang, J., & Li, J. (2003). A simplified dehydrogenase enzyme assay in contaminated sediment using 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride. Journal of Microbiological Methods, 53(3), 411-415.

- Grigoryan, G., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 87(24), e01328-21.

- Villegas-Mendoza, J., et al. (2015). INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration. Microbial Ecology, 70(4), 1004-1011.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A simplified dehydrogenase enzyme assay in contaminated sediment using 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Tetrazolium Salts in Assessing Cellular Health

In the realms of cellular biology, toxicology, and drug discovery, the accurate assessment of cell viability and metabolic activity is paramount. Tetrazolium salts have emerged as indispensable tools for this purpose, acting as reliable indicators of cellular redox potential. Among these, 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride stands as a key reagent for differentiating between viable and non-viable cells and quantifying cellular metabolic activity.[1] This guide, designed for the discerning researcher, provides a deep dive into the core mechanism of action of this compound, offering insights grounded in established biochemical principles and providing practical, field-proven methodologies. While specific data for this particular tetrazolium salt is limited, its mechanism can be thoroughly understood through the extensive research conducted on analogous and widely used tetrazolium salts such as 2,3,5-triphenyltetrazolium chloride (TTC) and 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium (INT).[2][3][4][5][6]

The Core Mechanism: A Dance of Electrons and Enzymes

The fundamental principle behind the action of this compound lies in its ability to act as an electron acceptor. In its oxidized state, the tetrazolium ring is a water-soluble, typically colorless or pale-yellow compound. However, in the presence of metabolically active cells, it undergoes a reduction reaction, leading to the formation of a intensely colored, water-insoluble formazan.[4][5] This transformation is not a spontaneous event but is catalyzed by a specific class of enzymes and cofactors within the cell.

The Enzymatic Powerhouse: Dehydrogenases

The primary drivers of tetrazolium salt reduction are the dehydrogenase enzymes.[3] These enzymes are central to cellular respiration and metabolism, playing a crucial role in the oxidation of substrates by transferring electrons. Key dehydrogenases involved include:

-

Succinate Dehydrogenase: A key enzyme in the Krebs cycle and the electron transport chain (Complex II).

-

NAD(P)H-dependent Oxidoreductases: A broad family of enzymes that utilize NADH and NADPH as electron donors.

In viable cells with active metabolism, these dehydrogenases are constantly shuttling electrons. This compound serves as an artificial electron acceptor, intercepting these electrons and becoming reduced in the process.

The Chemical Transformation: From Tetrazolium to Formazan

The reduction of the tetrazolium ring involves the breaking of the N=N bond and the addition of hydrogen atoms, resulting in the formation of a formazan. The generalized chemical reaction can be depicted as follows:

Caption: General reduction of this compound to its formazan.

The resulting formazan derivative of this compound is a deeply colored compound, the intensity of which is directly proportional to the number of metabolically active cells. This quantifiable color change forms the basis of numerous cell viability and cytotoxicity assays.

The Cellular Context: Where the Action Happens

The reduction of tetrazolium salts is intrinsically linked to the metabolic hubs of the cell, primarily the mitochondria and the cytoplasm.

Mitochondrial Respiration and the Electron Transport Chain

A significant portion of tetrazolium reduction occurs within the mitochondria, the powerhouses of the cell. The electron transport chain (ETC) is a primary source of the electrons that reduce the tetrazolium salt. As electrons are passed along the ETC, some can be intercepted by this compound, leading to formazan formation. This makes the assay a sensitive indicator of mitochondrial function.

Caption: Mitochondrial reduction of the tetrazolium salt via the electron transport chain.

Cytoplasmic Dehydrogenases

While mitochondrial activity is a major contributor, cytoplasmic dehydrogenases also play a role in the reduction of tetrazolium salts. Enzymes in the cytoplasm that utilize NADH and NADPH as cofactors can also donate electrons to this compound, contributing to the overall formazan production.

Practical Application: A Step-by-Step Guide to a Cell Viability Assay

The following protocol is a generalized framework for a colorimetric cell viability assay using a tetrazolium salt like this compound. It is crucial to optimize parameters such as cell seeding density, incubation times, and reagent concentrations for each specific cell type and experimental condition.

I. Reagent Preparation

-

Tetrazolium Salt Solution: Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., phosphate-buffered saline (PBS) or serum-free culture medium). The concentration should be optimized, but a starting point of 5 mg/mL is common for similar tetrazolium salts. Filter-sterilize the solution and protect it from light.

-

Solubilization Solution: Prepare a solution to dissolve the formazan crystals. Common choices include:

-

Acidified isopropanol (e.g., 0.04 N HCl in isopropanol)

-

Dimethyl sulfoxide (DMSO)

-

A solution of 10% SDS in 0.01 M HCl

-

II. Experimental Workflow

Caption: A typical workflow for a tetrazolium-based cell viability assay.

III. Detailed Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.

-

Treatment: Expose the cells to the desired concentrations of the test compound for the appropriate duration. Include untreated control wells.

-

Addition of Tetrazolium Salt: Remove the treatment medium and add the this compound solution to each well.

-

Incubation: Incubate the plate for a period of 1 to 4 hours at 37°C, protected from light. During this time, viable cells will reduce the tetrazolium salt to formazan.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution in each well using a microplate reader. The wavelength of maximum absorbance for the formazan of this compound should be determined empirically, but for similar formazans, it is typically in the range of 480-570 nm.[7]

IV. Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells. The results can be expressed as a percentage of the control (untreated cells) to determine the effect of the test compound on cell viability.

Considerations for a Self-Validating System

To ensure the trustworthiness and reproducibility of results, the following controls and considerations are essential:

-

Cell-Free Control: To account for any direct reduction of the tetrazolium salt by the test compound, include wells with the test compound and the tetrazolium salt solution but without cells. Any color change in these wells indicates a false positive.[5]

-

Solvent Control: If the test compound is dissolved in a solvent (e.g., DMSO), include a control group of cells treated with the solvent at the same concentration to account for any effects of the solvent on cell viability.

-

Linearity of Response: For each cell line, it is crucial to establish a linear relationship between the cell number and the formazan absorbance to ensure the assay is quantitative within the working range.

Comparative Analysis with Other Tetrazolium Salts

While this compound is a potent redox indicator, it is important to understand its place among other commonly used tetrazolium salts.

| Tetrazolium Salt | Formazan Solubility | Key Characteristics |

| This compound | Insoluble in water | Stable and reliable for cell viability assays.[1] |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Insoluble in water | The most widely used tetrazolium salt, but requires a solubilization step.[7] |

| INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium) | Insoluble in water | Known to be toxic to prokaryotic cells.[2] |

| XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | Soluble in water | Produces a water-soluble formazan, eliminating the need for a solubilization step. |

| WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate) | Soluble in water | Similar to XTT, produces a water-soluble formazan. |

Conclusion

This compound is a valuable tool in the researcher's arsenal for assessing cellular health and metabolic activity. Its mechanism of action, rooted in the fundamental processes of cellular respiration, provides a robust and quantifiable measure of cell viability. By understanding the intricate interplay of dehydrogenases, the electron transport chain, and the chemical transformation to a colored formazan, researchers can confidently employ this compound in a variety of applications, from basic cell biology to high-throughput drug screening. Adherence to rigorous experimental design, including appropriate controls, will ensure the generation of reliable and reproducible data, furthering our understanding of cellular processes and accelerating the development of new therapeutic agents.

References

- Villegas-doss, Josue, et al. "INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration." Microbial Ecology, vol. 70, no. 4, 2015, pp. 1004–11.

- Stockert, Juan C., et al. "Tetrazolium Salts and Formazan Products in Cell Biology: Viability Assessment, Fluorescence Imaging, and Labeling Perspectives." Acta Histochemica, vol. 120, no. 3, 2018, pp. 159–67.

- Freimoser, F. M., et al. "The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities." Applied and Environmental Microbiology, vol. 65, no. 8, 1999, pp. 3727–29.

- Google Patents. Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride.

- Marshall, S. J., et al. "A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model." Frontiers in Plant Science, vol. 7, 2016, p. 949.

- Google Patents. A method of making 2,4,5-trichlorophenol.

- Vallejo, M., et al. "Use of 2,3,5-triphenyl tetrazolium chloride for detection of Fusarium semitectum viability in soybean seeds." Ciência Rural, vol. 54, 2024.

-

Wikipedia. INT (chemical). [Link]

- Google Patents. US4143049A - Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride.

- Zhong, Yan, et al. "Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one." South African Journal of Chemistry, vol. 66, 2013, pp. 1–5.

-

Taylor & Francis. Formazan – Knowledge and References. [Link]

- Shushni, A. O., et al. "The study of the yellow tetrazolium salt reduction to formazan in HеLa cells." Ukrainian Biochemical Journal, vol. 91, no. 5, 2019, pp. 78–86.

-

PubChem. Trichloro-phenyl-formazan. [Link]

- Zazharskyi, V. V., et al. "Physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols." Voprosy Khimii i Khimicheskoi Tekhnologii, no. 6, 2020, pp. 50–58.

- Ghorab, Mostafa M., et al. "Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization." Molecules, vol. 25, no. 21, 2020, p. 5049.

- Dufrenoy, J., and M. A. Pratt. "Some Observations on the Reduction of 2,3,5-Triphenyltetrazolium Chloride in Plant Tissue as Influenced by Mineral Nutrition." American Journal of Botany, vol. 35, no. 6, 1948, pp. 333–34.

- Stockert, J. C., et al. "Tetrazolium salts and formazan products in Cell Biology." Yenepoya Research Centre, 2018.

-

PubChem. 5-(4-chlorophenyl)-N-((2R,3R,4R,5S,6R)-2-(cyclohexylthio)-tetrahydro-4,5-dihydroxy-6-(hydroxymethyl)-2H-pyran-3-yl)furan-2-carboxamide. [Link]

- Smith, J. J., and G. A. McFeters. "Mechanisms of INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride), and CTC (5-cyano-2,3-ditolyl tetrazolium chloride) reduction in Escherichia coli K-12." Journal of Microbiological Methods, vol. 29, no. 3, 1997, pp. 161–75.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. INT (chemical) - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

chemical properties of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

Introduction

This compound is a versatile tetrazolium salt that serves as a crucial redox indicator in a multitude of biochemical and diagnostic applications.[1] Its core utility lies in its ability to be chemically reduced by metabolically active cells, producing a intensely colored formazan derivative. This transformation provides a quantitative measure of cellular viability, making it an invaluable tool for researchers in cell biology, microbiology, and drug discovery.[1] This guide offers a detailed exploration of its chemical properties, reaction mechanisms, and practical applications, providing scientists with the foundational knowledge required for its effective implementation.

Physicochemical and Structural Characteristics

The compound's utility is underpinned by its specific chemical structure and physical properties. The presence of two chlorophenyl groups significantly influences its reactivity and the spectral properties of its resulting formazan.

Core Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2,3-bis(4-chlorophenyl)-5-phenyl-2H-tetrazol-3-ium chloride | N/A |

| CAS Number | 135788-08-8 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₃Cl₃N₄ | [1][2] |

| Molecular Weight | 403.69 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

Stability and Storage

Proper handling and storage are critical to maintain the reagent's integrity. Like many tetrazolium salts, it can be sensitive to light and strong reducing agents.

-

Storage Conditions : Store at room temperature or refrigerated (2-8°C), protected from light.[1][5] Keep the container tightly closed in a dry, well-ventilated place.[6]

-

Reactivity Concerns : Avoid contact with strong acids, bases, and oxidizing agents.[7] Exposure to light may cause discoloration over time.

The Chemistry of Redox Indication: From Tetrazolium to Formazan

The primary chemical property exploited in laboratory settings is the irreversible reduction of the tetrazolium ring. This reaction is the cornerstone of its function as a viability indicator.

The Reduction Mechanism

The water-soluble, typically pale-colored tetrazolium salt acts as an artificial electron acceptor. In the presence of viable cells, cellular dehydrogenases and reductases, primarily located in the mitochondrial electron transport chain, donate electrons to the tetrazolium ring.[8][9] This reduction cleaves the heterocyclic ring, resulting in the formation of a water-insoluble, intensely colored formazan crystal.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

// Nodes Tetrazolium [label="2,3-Bis(4-chlorophenyl)-\n5-phenyltetrazolium Chloride\n(Pale Yellow, Water-Soluble)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formazan [label="Bis(4-chlorophenyl)phenyl Formazan\n(Intense Color, Water-Insoluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzymes [label="Cellular Dehydrogenases\n(e.g., Succinate Dehydrogenase)\nNAD(P)H", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Tetrazolium -> Formazan [label="Reduction\n(Ring Cleavage)", color="#34A853"]; Enzymes -> Tetrazolium [label="e- Donor", color="#4285F4", style=dashed, arrowhead=vee]; }

Caption: Reduction of tetrazolium salt to a colored formazan.

The Resulting Formazan

Formazans are a class of intensely colored compounds characterized by the [-N=N-C(R)=N-NH-] chemical backbone.[10] The specific color, ranging from red to purple or dark blue, depends on the substituent groups on the original tetrazolium salt.[10] The formazan derived from this compound is typically a vibrant red/purple precipitate, which, due to its insolubility in aqueous culture medium, must be solubilized with an organic solvent (such as DMSO or isopropanol) before its absorbance can be measured spectrophotometrically.[9][10]

General Synthesis Pathway

The synthesis of tetrazolium salts typically involves the oxidation of a corresponding formazan precursor. While the specific patented synthesis for this compound is proprietary, the general chemical logic follows a well-established route.

-

Formazan Synthesis : A diazonium salt is coupled with a hydrazone. For instance, to create a triphenyl formazan, a phenyl diazonium salt is reacted with benzaldehyde phenylhydrazone.[12][13]

-

Oxidative Cyclization : The synthesized formazan is then oxidized. This crucial step closes the ring to form the stable tetrazolium cation. Various oxidizing agents can be employed for this transformation.[14][15]

Core Applications in Research

The reliability and straightforward nature of the tetrazolium reduction assay have made this compound a staple in research and diagnostics.[1]

-

Cell Viability and Proliferation Assays : This is the most common application. It is used to quantify the number of living cells in culture after treatment with potential therapeutic agents, allowing for the determination of IC₅₀ values.[1]

-

Cytotoxicity Studies : By measuring the reduction in metabolic activity, the compound is instrumental in screening for cytotoxic effects of new chemical entities, environmental toxins, or other substances.[1]

-

Microbiology : It is employed to differentiate between viable and non-viable bacteria, providing key insights into microbial growth and the efficacy of antimicrobial agents.[1]

-

Histochemistry : The compound can serve as a histochemical marker to localize enzyme activity within tissue sections.[1]

Experimental Protocol: Quantifying Cell Viability

This protocol provides a robust, self-validating workflow for assessing the impact of a test compound on cell viability. The causality is direct: a decrease in formazan production reflects a proportional decrease in metabolic activity, which is a hallmark of cell death or cytostasis.

Step-by-Step Methodology

-

Cell Seeding : Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Compound Treatment : Treat the cells with a serial dilution of the test compound. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

-

Incubation : Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

-

Reagent Addition : Prepare a sterile stock solution of this compound in a suitable buffer (e.g., PBS). Add a specific volume (typically 1/10th of the well volume) to each well.

-

Formazan Development : Incubate the plate for 2-4 hours to allow for the reduction of the tetrazolium salt by viable cells. Monitor for the formation of the colored precipitate.

-

Solubilization : Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

-

Spectrophotometric Reading : Measure the absorbance of each well at the appropriate wavelength for the specific formazan (typically between 490-570 nm).

-

Data Analysis : After subtracting the background absorbance from a blank well, calculate the percentage of cell viability for each treatment relative to the vehicle control.

Experimental Workflow Diagram

// Nodes A [label="1. Seed Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Test Compound\n(Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Incubate\n(e.g., 48 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add Tetrazolium\nChloride Solution", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Incubate (2-4 hrs)\nfor Formazan Formation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Read Absorbance\n(Spectrophotometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Analyze Data\n(% Viability vs. Control)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for a typical cell viability assay.

References

-

Formazan - Wikipedia . (URL: [Link])

-

Validation of the in vivo Iodo-Nitro-Tetrazolium (INT) Salt Reduction Method as a Proxy for Plankton Respiration - Frontiers . (URL: [Link])

-

The Chemical Transformation of the Cellular Toxin INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) as an Indicator of Prior Respiratory Activity in Aquatic Bacteria - PMC - NIH . (URL: [Link])

-

Formazan product: Significance and symbolism . (URL: [Link])

-

Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - SciSpace . (URL: [Link])

-

I.N.T. AR [2-(4-IODOPHENYL)-3-(4-NITROPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE] . (URL: [Link])

-

CHEMISTRY OF FORMAZAN - ResearchGate . (URL: [Link])

-

THE PROCESS FOR 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE SYNTHESIS, AN INTELLECTUAL PROPERTY SEIZED IMMEDIATELY AFTER WORLD WAR II - IDEALS . (URL: [Link])

-

This compound 98.0%(HPLC) | PureSynth . (URL: [Link])

- Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride - Google P

- US4143049A - Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride - Google P

-

The process for 2, 3, 5 - triphenyl – tetrazolium chloride synthesis, an intellectual property seized immediately after World War II - ResearchGate . (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. This compound | 135788-08-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound | 135788-08-8 | TCI AMERICA [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 8. Frontiers | Validation of the in vivo Iodo-Nitro-Tetrazolium (INT) Salt Reduction Method as a Proxy for Plankton Respiration [frontiersin.org]

- 9. Formazan product: Significance and symbolism [wisdomlib.org]

- 10. Formazan - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. CN103980216A - Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. ideals.illinois.edu [ideals.illinois.edu]

- 15. US4143049A - Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride - Google Patents [patents.google.com]

2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

Introduction: The Role of Tetrazolium Salts in Modern Research

This compound is a member of the tetrazolium salt family, a class of heterocyclic organic compounds that have become indispensable tools in various scientific disciplines.[1][2] These compounds serve as redox indicators, which are particularly effective in assays for cell viability and cytotoxicity.[3] The core principle behind their application lies in their reduction by cellular enzymes, specifically dehydrogenases in metabolically active cells, to form intensely colored formazan products.[4] This color change provides a quantifiable measure of cellular metabolic activity.[3][5]

The title compound, with its specific substitutions, offers unique properties in terms of stability, solubility, and reactivity, making it a preferred reagent in microbiology for differentiating viable and non-viable cells, in histochemistry as an enzyme activity marker, and in drug screening studies.[3] This guide provides a comprehensive overview of the synthesis pathway for this compound, grounded in established chemical principles and methodologies.

Core Synthesis Pathway: A Two-Stage Approach

The synthesis of tetrazolium salts is historically and practically achieved through the chemical oxidation of their corresponding formazan precursors.[1][2] This transformation is a robust and widely adopted method, first described by von Pechmann and Runge in 1894.[2][6] The overall synthesis can therefore be logically divided into two primary stages:

-

Formation of the Formazan Intermediate: Synthesis of 1,5-Bis(4-chlorophenyl)-3-phenylformazan.

-

Oxidative Cyclization: Conversion of the formazan intermediate into the target tetrazolium salt.

This strategy allows for the controlled construction of the core formazan structure, followed by a cyclization reaction to yield the stable, five-membered tetrazolium ring.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Formazan Intermediate

The synthesis of the formazan precursor is achieved by coupling an aryl diazonium salt with an arylhydrazone.[7] This well-established reaction provides a versatile method for creating a wide variety of substituted formazans.

Mechanistic Insights

The reaction proceeds in two key steps:

-

Diazotization of 4-Chloroaniline: 4-Chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the highly reactive 4-chlorophenyldiazonium chloride. The low temperature is critical to prevent the decomposition of the diazonium salt.

-

Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich carbon of the benzaldehyde-4-chlorophenylhydrazone in a basic medium (such as pyridine). This results in an electrophilic substitution reaction, forming the characteristic deep red formazan product.[8]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Formazan - Wikipedia [en.wikipedia.org]

- 5. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchworks.creighton.edu]

- 7. CN103980216A - Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride - Google Patents [patents.google.com]

- 8. ideals.illinois.edu [ideals.illinois.edu]

The Invisible Mark of Life: A Technical Guide to the Discovery and Application of Tetrazolium Salts in Cell Biology

This guide delves into the fascinating history and scientific underpinnings of tetrazolium salts, compounds that have become indispensable for assessing cellular health. From their serendipitous discovery to their modern-day applications in high-throughput screening, we will explore the journey of these remarkable molecules and provide practical insights for researchers, scientists, and drug development professionals.

I. Genesis of a Cellular Marker: A Historical Perspective

The story of tetrazolium salts begins not in a biology lab, but in the realm of organic chemistry. In 1875, H. von Pechmann, while working with diazonium salts, synthesized a brightly colored, cherry-red compound he named formazan. Nineteen years later, in 1894, he and his colleague E. Runge successfully oxidized this formazan to produce the first tetrazolium salt, a relatively colorless compound. For several decades, these compounds remained largely a chemical curiosity.

It wasn't until the mid-20th century that their biological significance began to be recognized. In the 1940s, George Lakon, seeking a way to assess seed viability, experimented with various chemical indicators and found that tetrazolium salts could effectively distinguish between living and dead seeds. This pioneering work laid the foundation for their use as vital stains.

The true entry of tetrazolium salts into the world of cell biology occurred in 1957, when they were introduced for the histochemical detection of dehydrogenase activity. However, it was the seminal 1983 paper by Tim Mosmann that revolutionized their application. Mosmann developed a rapid and quantitative colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to measure cellular growth and survival, establishing the MTT assay as a cornerstone of in vitro toxicology and pharmacology.

II. The Chemistry of Life's Signature: Mechanism of Tetrazolium Salt Reduction

At its core, the utility of tetrazolium salts in cell biology hinges on a simple yet elegant principle: their reduction by metabolically active cells into intensely colored formazan compounds. This bioreduction is not a passive process but is intimately linked to the cell's respiratory and metabolic machinery.

The primary drivers of this reduction are NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes, found in various cellular compartments, transfer electrons from NAD(P)H to the tetrazolium salt, cleaving the tetrazole ring and resulting in the formation of a formazan.

The subcellular location of this reduction varies depending on the specific tetrazolium salt used. This is a critical consideration for experimental design and data interpretation.

First-Generation Tetrazolium Salts: The Intracellular Realm of MTT

MTT, a lipophilic and positively charged molecule, can readily cross the cell membrane. Once inside, it is reduced in multiple locations, including the mitochondria, the cytoplasm, and even at the plasma membrane. The resulting formazan is a water-insoluble crystalline product that accumulates within the cell. To quantify this formazan, a solubilization step using an organic solvent like dimethyl sulfoxide (DMSO) is necessary.

Caption: Workflow of the MTT assay for cell viability.

Second-Generation Tetrazolium Salts: Extracellular Reduction and Water Solubility

To overcome the limitation of the solubilization step required for MTT, a new generation of tetrazolium salts was developed. These include XTT, MTS, and WST-1. A key feature of these compounds is that their corresponding formazans are water-soluble, allowing for a more streamlined assay protocol.

Unlike MTT, these second-generation salts are generally cell-impermeable due to their negative charge. Consequently, their reduction primarily occurs at the cell surface or via trans-plasma membrane electron transport. This process is often less efficient than the intracellular reduction of MTT and typically requires the presence of an intermediate electron acceptor, such as phenazine methosulfate (PMS), to facilitate the transfer of electrons from the cellular reductases to the tetrazolium salt.

Caption: Mechanism of WST-1 reduction at the cell surface.

III. A Comparative Overview of Common Tetrazolium Salts

| Feature | MTT | XTT | WST-1 | MTS |

| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Soluble in water |

| Solubilization Step | Required | Not required | Not required | Not required |

| Cell Permeability | Permeable | Largely impermeable | Largely impermeable | Largely impermeable |

| Site of Reduction | Intracellular | Extracellular | Extracellular | Intracellular |

| Electron Acceptor | Not required | Required (e.g., PMS) | Required (e.g., PMS) | Required (e.g., PMS) |

| Absorbance Max (nm) | ~570 | ~450 | ~450 | ~490 |

IV. Experimental Protocols: A Practical Guide

The following are generalized protocols for the MTT and WST-1 assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

A. MTT Assay Protocol

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach and grow for the desired period.

-

Treatment: Treat the cells with the test compound for the specified duration.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, or until intracellular formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.

-

Absorbance Reading: Gently mix the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

B. WST-1 Assay Protocol

Materials:

-

WST-1 reagent (pre-mixed with electron coupling reagent)

-

Cell culture medium

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

WST-1 Addition: Add 10 µL of the WST-1 reagent to each well containing 100 µL of cell culture medium.

-

Incubation: Incubate the plate at 37°C for 0.5-4 hours. The optimal incubation time will vary depending on the cell type and density.

-

Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the formazan and measure the absorbance at approximately 450 nm using a microplate reader.

V. Considerations for Scientific Integrity and Data Interpretation

While tetrazolium-based assays are powerful tools, it is essential to be aware of their limitations to ensure the trustworthiness of the data.

-

Metabolic Activity vs. Cell Number: These assays measure metabolic activity, which is often used as a proxy for cell viability and proliferation. However, certain compounds can modulate cellular metabolism without directly affecting cell viability, potentially leading to misleading results.

-

Interference from Test Compounds: Some chemical compounds can directly reduce tetrazolium salts or interfere with the absorbance reading, leading to false-positive or false-negative results. It is crucial to include appropriate controls, such as a cell-free assay with the test compound, to rule out such interference.

-

Saturation and Linearity: The relationship between cell number and formazan production is linear only within a specific range. It is essential to determine this linear range for your specific cell type and assay conditions to ensure accurate quantification.

-

Toxicity of Reagents: At high concentrations, some tetrazolium salts and electron coupling reagents can be toxic to cells, affecting the very viability they are intended to measure.

VI. The Future of Cellular Health Assessment

The discovery and development of tetrazolium salts have profoundly impacted cell biology research. From their humble beginnings in a chemistry lab to their current status as a ubiquitous tool in drug discovery and toxicology, their journey highlights the power of interdisciplinary research. As our understanding of cellular metabolism continues to evolve, we can anticipate the development of even more sophisticated and reliable methods for assessing cellular health, building upon the foundational principles established by these remarkable compounds.

References

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

-

Altman, F. P. (1976). Tetrazolium salts and formazans. Progress in Histochemistry and Cytochemistry, 9(3), 1-56. [Link]

-

Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta histochemica, 120(3), 159–167. [Link]

-

Bernas, T., & Dobrucki, J. (1999). Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems. Biochimica et biophysica acta, 1451(1), 73–81. [Link]

-

Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta histochemica, 120(3), 159–167. [Link]

-

Wikipedia. (2023, October 27). MTT assay. [Link]

-

Kovalevich, J., & Langford, D. (2013). The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. Journal of Siberian Federal University. Biology, 6(4), 426-434. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

ResearchGate. (n.d.). Corrigendum to: 'Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems'. [Link]

-

Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cold Spring Harbor protocols, 2018(6). [Link]

-

Felice, K., Schumann, S., & Tichy, A. (2018). Applying XTT, WST-1, and WST-8 to human chondrocytes: A comparison of membrane-impermeable tetrazolium salts in 2D and 3D cultures. Cytotechnology, 70(2), 649–659. [Link]

-

Tetrazolium salt: Significance and symbolism. (n.d.). Theia. [Link]

-

Scudiero, D. A., Shoemaker, R. H., Paull, K. D., Monks, A., Tierney, S., Nofziger, T. H., Currens, M. J., Seniff, D., & Boyd, M. R. (1988). An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT. Journal of immunological methods, 114(1-2), 143–150. [Link]

-

Aslantürk, Ö. S., & Çelik, T. A. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Turkish Journal of Biology, 43(1), 39-46. [Link]

-

Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]

-

Slater, T. F., Sawyer, B., & Strauli, U. (1963). Studies on succinate-tetrazolium reductase systems. III. Points of coupling of four different tetrazolium salts. Biochimica et biophysica acta, 77, 383–393. [Link]

-

Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer research, 51(10), 2515–2520. [Link]

- How to test the viable seed by Tetrazolium test. (2

The Role of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride as a Redox Indicator: An In-depth Technical Guide

Introduction: The Central Role of Tetrazolium Salts in Cellular Health Assessment

In the realms of cellular biology, toxicology, and drug development, the accurate assessment of cell viability and metabolic activity is a cornerstone of meaningful research. Tetrazolium salts have emerged as indispensable tools in this regard, functioning as redox indicators that provide a quantitative measure of cellular respiration.[1][2] These heterocyclic organic compounds are characterized by a positively charged tetrazole core, which can be reduced by cellular enzymes, primarily mitochondrial dehydrogenases, to form intensely colored, water-insoluble formazan crystals.[3][4][5] The magnitude of this color change serves as a proxy for the number of metabolically active, viable cells.

While several tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and WST-1, are widely used, each possesses unique chemical properties that influence its suitability for specific applications.[6] This guide focuses on a lesser-known but equally potent analogue, 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride . This compound offers distinct advantages in certain experimental contexts, and a thorough understanding of its mechanism and application is crucial for its effective implementation.[7]

This technical guide provides a comprehensive overview of the principles governing the use of this compound as a redox indicator. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to leverage this powerful tool with confidence and precision.

Core Principles: The Chemistry of Tetrazolium Salt Reduction

The utility of this compound as a redox indicator is predicated on a fundamental biochemical process: the reduction of the tetrazolium ring by reducing equivalents, primarily NADH and FADH₂, generated during cellular respiration. In viable cells, the mitochondrial electron transport chain is a hub of metabolic activity, where dehydrogenases play a pivotal role in oxidizing substrates and transferring electrons.

This compound, a nearly colorless, water-soluble molecule, acts as an artificial electron acceptor.[7] It is taken up by cells and, in the presence of active dehydrogenases, is reduced to a brightly colored, water-insoluble formazan.[3][7] This formazan precipitates as needle-like crystals within the cell. The intensity of the color, which can be quantified spectrophotometrically after solubilization, is directly proportional to the rate of tetrazolium reduction, and thus, to the metabolic activity of the cell population.[5]

Diagram: Mechanism of Tetrazolium Salt Reduction

Caption: General mechanism of tetrazolium salt reduction in viable cells.

Experimental Application: A Validated Protocol for Cell Viability Assessment

The following protocol provides a robust framework for assessing cell viability using this compound. It is essential to note that optimal conditions, such as incubation times and reagent concentrations, may vary depending on the cell type and experimental design. Therefore, initial optimization is highly recommended.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO), or a solution of 10% SDS in 0.01M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at approximately 485 nm

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line and desired experiment duration. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Treat cells with the test compounds at various concentrations. Include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Preparation of Tetrazolium Solution: Prepare a stock solution of this compound in sterile PBS at a concentration of 5 mg/mL. This solution should be filter-sterilized and protected from light. For the assay, dilute the stock solution in serum-free culture medium to a final working concentration (typically 0.5 mg/mL, but may require optimization).

-

Addition of Tetrazolium Reagent: After the treatment incubation, carefully remove the culture medium from each well. Add 100 µL of the tetrazolium working solution to each well, including cell-free wells that will serve as a background control.

-

Incubation with Tetrazolium: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the tetrazolium salt to formazan.

-

Solubilization of Formazan: After the incubation, carefully remove the tetrazolium solution. Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 485 nm using a plate reader. The exact wavelength may need to be optimized based on the spectral properties of the specific formazan produced.

Diagram: Experimental Workflow for Cell Viability Assay

Caption: A typical experimental workflow for a cell viability assay using a tetrazolium salt.

Data Interpretation and Troubleshooting

Accurate data interpretation is contingent on a well-designed experiment with appropriate controls. The absorbance values obtained are directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Potential Pitfalls and Solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| High Background in Cell-Free Wells | - Contamination of reagents.- Direct reduction of the tetrazolium salt by components in the culture medium. | - Use fresh, sterile reagents.- Run a control with medium alone to assess background absorbance.- Consider using a phenol red-free medium. |

| Low Signal or Poor Sensitivity | - Insufficient incubation time.- Low cell number.- Suboptimal concentration of the tetrazolium salt. | - Optimize the incubation time with the tetrazolium salt.- Increase the initial cell seeding density.- Titrate the concentration of the tetrazolium salt. |

| Inconsistent Results Between Replicates | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Vigorously mix the solubilization solution in each well.- Use calibrated pipettes and careful technique. |

| False Positives (High Viability in the Presence of a Toxic Compound) | - Direct chemical reduction of the tetrazolium salt by the test compound. | - Run a cell-free control with the test compound to check for direct reduction.[3]- If interference is confirmed, consider an alternative viability assay with a different endpoint (e.g., ATP content or membrane integrity). |

Comparative Analysis with Other Tetrazolium Salts

While this compound is a potent redox indicator, it is important to understand its characteristics in the context of other commonly used tetrazolium salts.

| Tetrazolium Salt | Formazan Solubility | Key Advantages | Key Disadvantages |

| This compound | Insoluble in water | Potentially higher sensitivity due to chloro-substituents[7] | Requires a solubilization step; less published data available |

| MTT | Insoluble in water | Well-established and widely cited | Requires a solubilization step; formazan crystals can be toxic |

| XTT | Soluble in water | Simpler protocol (no solubilization step) | Less sensitive than MTT; requires an intermediate electron acceptor |

| WST-1 | Soluble in water | High sensitivity and broad linear range; simpler protocol | Can be more expensive than MTT |

| INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium) | Insoluble in water | Used in various redox assays | Can be toxic to prokaryotic cells[8] |

Conclusion: A Valuable Tool for the Discerning Researcher

This compound represents a valuable addition to the toolkit of researchers in cell biology and drug discovery. Its function as a redox indicator, based on the well-established principles of tetrazolium salt chemistry, allows for the reliable quantification of cellular viability and metabolic activity. While it shares a common mechanism with other tetrazolium salts, the presence of chlorophenyl groups may confer unique properties that could be advantageous in specific applications.

As with any assay, a thorough understanding of the underlying principles and a commitment to rigorous experimental design, including appropriate controls and optimization, are paramount for obtaining accurate and reproducible results. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the power of this compound to advance their scientific inquiries.

References

-

Witty, M. (2011). THE PROCESS FOR 2,3,5-TRIPHENYLTETRAZOLIUM CHLORIDE SYNTHESIS, AN INTELLECTUAL PROPERTY SEIZED IMMEDIATELY AFTER WORLD WAR II. IDEALS. [Link]

-

Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Guidelines for cell viability assays. Researcher.Life. [Link]

- Google Patents. US4143049A - Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride.

-

PubChem. Triphenyltetrazolium chloride. [Link]

-

Towill, L. E., & Mazur, P. (1975). Studies on the reduction of 2,3,5-triphenyltetrazolium chloride as a viability assay for plant tissue cultures. Canadian Journal of Botany, 53(11), 1097-1102. [Link]

-

de Oliveira, J. P., de Oliveira, A. C. C., de Lima, L. B., & de Souza, A. Q. L. (2021). Use of 2,3,5-triphenyl tetrazolium chloride for detection of Fusarium semitectum viability in soybean seeds. Revista Caatinga, 34(3), 646-654. [Link]

-

Carl ROTH. 2,3,5-Triphenyltetrazolium chloride. [Link]

-

Parreño-de Guzman, P., Brar, G. S., & Rami, J. F. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Frontiers in Plant Science, 8, 837. [Link]

- Google Patents. Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride.

-

Shneine, J. K. (2017). CHEMISTRY OF FORMAZAN. ResearchGate. [Link]

-

Witty, M. (2011). The process for 2, 3, 5 - triphenyl – tetrazolium chloride synthesis, an intellectual property seized immediately after World War II. ResearchGate. [Link]

-

Wikipedia. INT (chemical). [Link]

-

PureSynth. 23-Bis(4-Chlorophenyl)-5-Phenyltetrazolium Chloride 98.0%(HPLC). [Link]

-

PubChem. Iodonitrotetrazolium chloride;p-Iodonitrotetrazolium Violet. [Link]

-

Villegas-Mendoza, J., et al. (2015). INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration. Microbial Ecology, 70(4), 1004-11. [Link]

-

PubChem. Iodonitrotetrazolium violet. [Link]

Sources

- 1. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 2. 2,3,5-Triphenyltetrazolium chloride, 10 g, CAS No. 298-96-4 | Detection reagents for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. chemimpex.com [chemimpex.com]

- 8. INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride) Is Toxic to Prokaryote Cells Precluding Its Use with Whole Cells as a Proxy for In Vivo Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formazan Product of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride Reduction

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Specific Formazan

As a Senior Application Scientist, it is imperative to begin this guide with a note on the current state of available scientific literature. The reduction of tetrazolium salts to colored formazan products is a cornerstone of cellular and biochemical research, particularly in the realm of cell viability and cytotoxicity assays. While a vast body of knowledge exists for common tetrazolium salts such as MTT, TTC, and INT, the specific formazan product derived from the reduction of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride is not extensively characterized in publicly accessible scientific literature or commercial documentation. This guide, therefore, will synthesize the foundational principles of formazan chemistry and tetrazolium salt reduction, drawing parallels from closely related, well-documented analogs to provide a robust theoretical and practical framework for researchers working with this specific, though less common, reagent. Our focus will be on equipping the reader with the fundamental knowledge to independently characterize and validate their experimental system involving this formazan.

The Chemistry of Formazans: A Primer

Formazans are intensely colored compounds that are the product of the reduction of tetrazolium salts.[1] The core structure of a formazan is characterized by the chain of atoms: -N=N-C(R)=N-NH-. The intense color of formazans, which can range from deep red to purple, arises from this extended π-electron system.

The reduction of a tetrazolium salt, a heterocyclic compound with a positively charged five-membered ring containing four nitrogen atoms, involves the cleavage of the tetrazolium ring and the formation of the linear formazan structure. This reaction is typically irreversible and is a hallmark of a redox reaction where the tetrazolium salt acts as an oxidizing agent (electron acceptor).[2]

The Parent Tetrazolium Salt: this compound

The subject of this guide, this compound, is a substituted triphenyltetrazolium compound. Its structure features two chlorophenyl groups attached to the nitrogen atoms at positions 2 and 3 of the tetrazolium ring, and a phenyl group at position 5. The presence of the electron-withdrawing chloro groups on the phenyl rings is expected to influence the redox potential of the tetrazolium salt, potentially making it more readily reduced compared to its unsubstituted counterpart, 2,3,5-triphenyltetrazolium chloride (TTC).

The Formazan Product: Structure and Physicochemical Properties

Upon reduction, this compound is converted to its corresponding formazan, which we will refer to as 1,3-Bis(4-chlorophenyl)-5-phenylformazan .

Predicted Chemical Structure

Based on the established mechanism of tetrazolium salt reduction, the predicted chemical structure of the formazan product is as follows:

Caption: Predicted structure of 1,3-Bis(4-chlorophenyl)-5-phenylformazan.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of this specific formazan are scarce. However, we can infer several key characteristics based on the general properties of formazans and the influence of its substituents.

| Property | Predicted/Inferred Characteristic | Rationale and Field-Proven Insights |

| Color | Likely a deep red to purple solid. | Formazans are intensely colored due to their conjugated π-system. The exact hue will be influenced by the electronic effects of the chlorophenyl groups. |

| Solubility | Insoluble in water; soluble in organic solvents like DMSO, DMF, isopropanol, and ethanol.[3][4] | The presence of three aromatic rings imparts a significant hydrophobic character. This is a critical consideration for experimental design, as the formazan will precipitate in aqueous solutions and require solubilization for quantification. |

| Molar Extinction Coefficient (ε) | Unknown. Requires experimental determination. | This is a crucial parameter for quantifying the amount of formazan produced. It must be determined empirically by preparing a standard curve with a known concentration of the purified formazan in the chosen solvent. |

| Spectrophotometric Analysis (λmax) | Expected to have a maximum absorbance in the visible range, likely between 480 nm and 580 nm. | The λmax is dependent on the solvent used for solubilization.[4] It is essential to perform a wavelength scan to determine the optimal wavelength for absorbance measurements in your specific experimental conditions. |

The Core of Application: Reduction in Biological Systems

The primary application of this compound is as an indicator of metabolic activity in living cells.[5] This process is contingent on the enzymatic reduction of the tetrazolium salt to its colored formazan product.

The Mechanism of Cellular Reduction

In viable, metabolically active cells, the reduction of tetrazolium salts is primarily mediated by NAD(P)H-dependent cellular oxidoreductases and dehydrogenases.[3][6] These enzymes are integral components of cellular respiration and other metabolic pathways.

Caption: Cellular reduction of tetrazolium salt to formazan.

The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cell viability or cytotoxicity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, emphasizing the importance of proper controls and empirical determination of key parameters.

Protocol for Determining the Molar Extinction Coefficient (ε)

Objective: To empirically determine the molar extinction coefficient of 1,3-Bis(4-chlorophenyl)-5-phenylformazan in a chosen solvent. This is a critical prerequisite for accurate quantification in cell-based assays.

Materials:

-

Purified 1,3-Bis(4-chlorophenyl)-5-phenylformazan (requires synthesis and purification, see section 4.2)

-

High-purity organic solvent (e.g., DMSO, Ethanol)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of the purified formazan and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a Dilution Series: Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Spectrophotometric Measurement:

-

Perform a wavelength scan (e.g., from 400 nm to 700 nm) on one of the mid-range standards to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all standards at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance versus the molar concentration of the formazan standards.

-

The slope of the resulting line, according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), will be the molar extinction coefficient (ε) when the path length is 1 cm.

-

Synthesis of 1,3-Bis(4-chlorophenyl)-5-phenylformazan (for Standard Preparation)

Note: This synthesis should be performed by a trained organic chemist in a suitable laboratory setting.

General Reaction Scheme:

-

Formation of Phenylhydrazone: React benzaldehyde with 4-chlorophenylhydrazine to form benzaldehyde 4-chlorophenylhydrazone.

-

Diazotization: Prepare a diazonium salt from 4-chloroaniline by reacting it with sodium nitrite in an acidic solution at low temperatures.

-

Coupling Reaction: React the benzaldehyde 4-chlorophenylhydrazone with the 4-chlorobenzenediazonium salt under basic conditions to yield the formazan.

-

Purification: The crude formazan product will require purification, typically by recrystallization, to be suitable as a standard.

Protocol for a Cell Viability Assay

Objective: To assess cell viability or cytotoxicity by measuring the reduction of this compound.

Materials:

-

This compound solution (e.g., 5 mg/mL in sterile PBS)

-

Cell culture medium

-

Cells of interest

-

Test compound (for cytotoxicity studies)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in dilute HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and include appropriate vehicle controls.

-

Incubation with Tetrazolium Salt:

-

Remove the treatment medium.

-

Add a fresh medium containing this compound to each well (final concentration to be optimized, typically 0.5-1 mg/mL).

-

Incubate for a period of 1-4 hours at 37°C. This incubation time should be optimized for your cell type.

-

-

Formazan Solubilization:

-

Carefully remove the tetrazolium-containing medium.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at the predetermined λmax using the plate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the results as a percentage of the vehicle-treated control.

-

Caption: Workflow for a cell viability assay using this compound.

Trustworthiness: A Self-Validating Experimental System

To ensure the trustworthiness of your results, the following controls are essential:

-

No-Cell Control: Wells containing medium and the tetrazolium salt but no cells. This accounts for any background absorbance.

-

Vehicle Control: Cells treated with the vehicle used to dissolve the test compound. This represents 100% viability.

-

Positive Control (for cytotoxicity): Cells treated with a known cytotoxic agent.

-

Compound Interference Control: Wells containing the test compound and the tetrazolium salt in cell-free medium. This is crucial to identify if the test compound directly reduces the tetrazolium salt, which would lead to a false-positive result.[7]

Conclusion and Future Perspectives

The formazan product of this compound reduction holds potential as a valuable tool in cell biology and drug discovery. However, the lack of comprehensive characterization necessitates a rigorous, in-house validation approach by the end-user. By following the principles and protocols outlined in this guide, researchers can confidently establish a robust and reliable experimental system. Future research efforts should focus on the formal synthesis, purification, and full spectral and physicochemical characterization of 1,3-Bis(4-chlorophenyl)-5-phenylformazan to facilitate its broader application in the scientific community.

References

A comprehensive list of references would be compiled here based on the specific literature that would be cited for a fully detailed guide. Given the limited specific information available for the topic compound, the reference list would include seminal papers on formazan chemistry, tetrazolium salt-based assays, and any available data on structurally similar compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | C30H28Cl2N2 | CID 413327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and spectral properties of some bis-substituted formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium Chloride, a vital redox indicator in cellular and biochemical research. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount for the design of robust and reproducible assays, as well as for the development of stable formulations. This document moves beyond a simple recitation of facts to explain the underlying principles and provide actionable protocols for the empirical determination of these key parameters.

Introduction: The Role and Significance of this compound

This compound (CAS RN: 135788-08-8) belongs to the class of tetrazolium salts, which are widely employed as indicators of metabolic activity in biological systems. The core utility of this compound lies in its ability to be reduced by cellular dehydrogenases and other reducing agents to a intensely colored formazan. This conversion from a nearly colorless tetrazolium salt to a deeply colored formazan provides a quantitative measure of cellular viability and metabolic function. Its applications are extensive, ranging from cell proliferation and cytotoxicity assays in drug screening to microbiological studies and histochemical staining. The unique molecular structure of this compound is suggested to enhance its stability and solubility, making it a reliable reagent for various experimental conditions.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 135788-08-8 | |

| Molecular Formula | C₁₉H₁₃Cl₃N₄ | |

| Molecular Weight | 403.69 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Purity | ≥ 98% (HPLC) |